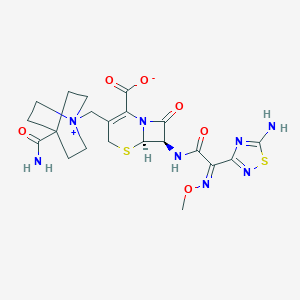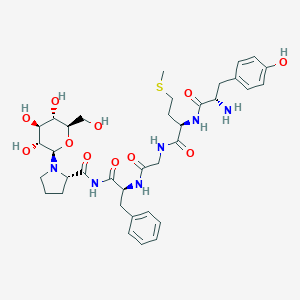
Urea, ethyltrimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, ethyltrimethyl-(9CI) is a chemical compound that has been widely used in various scientific research studies. It is a colorless, odorless, and highly soluble compound that is composed of carbon, nitrogen, oxygen, and hydrogen atoms. Urea, ethyltrimethyl-(9CI) has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Urea, ethyltrimethyl-(9CI) is not fully understood. However, it is known to act as a nitrogen source in microbial growth media. It has also been shown to inhibit the activity of urease enzymes.
Biochemical and Physiological Effects:
Urea, ethyltrimethyl-(9CI) has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, ethyltrimethyl-(9CI) has several advantages as a reagent in lab experiments. It is readily available and inexpensive. It is also highly soluble in water and other polar solvents. However, it has some limitations as well. It can be toxic to some microorganisms at high concentrations. It can also react with other chemicals in the reaction mixture, leading to unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of Urea, ethyltrimethyl-(9CI) in scientific research. It can be used as a starting material for the synthesis of new chemical compounds with potential biological activities. It can also be used to study the kinetics and thermodynamics of enzyme-catalyzed reactions. Further research is needed to fully understand the mechanism of action of Urea, ethyltrimethyl-(9CI) and its potential applications in various fields of science.
Synthesemethoden
The synthesis of Urea, ethyltrimethyl-(9CI) can be achieved by reacting ethyl isocyanate with trimethylamine. The reaction results in the formation of Urea, ethyltrimethyl-(9CI) as a byproduct. The synthesis process can be optimized by controlling the reaction conditions such as temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
Urea, ethyltrimethyl-(9CI) has found various applications in scientific research. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used as a nitrogen source in microbial growth media. Urea, ethyltrimethyl-(9CI) has been used as a model compound to study the kinetics of enzyme-catalyzed hydrolysis reactions. It has also been used in the synthesis of urease inhibitors.
Eigenschaften
CAS-Nummer |
113502-25-3 |
|---|---|
Produktname |
Urea, ethyltrimethyl-(9CI) |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-ethyl-1,3,3-trimethylurea |
InChI |
InChI=1S/C6H14N2O/c1-5-8(4)6(9)7(2)3/h5H2,1-4H3 |
InChI-Schlüssel |
GQBOTXZNGCOPRJ-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)N(C)C |
Kanonische SMILES |
CCN(C)C(=O)N(C)C |
Synonyme |
Urea, ethyltrimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)





![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)


![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)